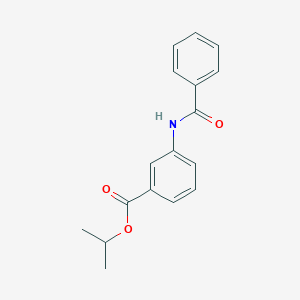

Isopropyl 3-(benzoylamino)benzoate

Descripción

Isopropyl 3-(benzoylamino)benzoate is an ester derivative of benzoic acid, featuring a benzoylamino (-NHCOC₆H₅) substituent at the 3-position of the benzene ring and an isopropyl ester group. This structural configuration distinguishes it from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) by introducing both hydrogen-bonding capacity (via the amide group) and steric bulk, which influence its physicochemical properties and biological interactions.

Propiedades

Fórmula molecular |

C17H17NO3 |

|---|---|

Peso molecular |

283.32 g/mol |

Nombre IUPAC |

propan-2-yl 3-benzamidobenzoate |

InChI |

InChI=1S/C17H17NO3/c1-12(2)21-17(20)14-9-6-10-15(11-14)18-16(19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19) |

Clave InChI |

ANOKHTFTTFPJTN-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

SMILES canónico |

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of isopropyl 3-(benzoylamino)benzoate with related esters and substituted benzoates:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|---|

| Isopropyl 3-(benzoylamino)benzoate | Not provided | C₁₇H₁₇NO₃ | ~295.3 (calculated) | 3-benzoylamino, isopropyl ester | High polarity (amide group), low volatility |

| Isopropyl benzoate | 939-48-0 | C₁₀H₁₂O₂ | 164.20 | Isopropyl ester | Lipophilic, low water solubility |

| Isopropyl 3-hydroxybenzoate | 53631-77-9 | C₁₀H₁₂O₃ | 180.20 | 3-hydroxy, isopropyl ester | Moderate polarity, H-bond donor |

| Isopropyl 4-amino-2-hydroxybenzoate | 6018-21-9 | C₁₀H₁₃NO₃ | 195.21 | 4-amino, 2-hydroxy, isopropyl ester | Zwitterionic potential, hydrophilic |

| Ethyl 3-(benzoylamino)benzoate | Not provided | C₁₆H₁₅NO₃ | 269.29 | 3-benzoylamino, ethyl ester | Similar to isopropyl analog but lower steric hindrance |

Key Observations :

- Steric hindrance from the isopropyl group may reduce enzymatic degradation rates compared to methyl or ethyl esters, as seen in analogous alkyl benzoates .

Functional and Application Comparisons

- Cosmetic/Pharmaceutical Uses: Simple alkyl benzoates (e.g., isopropyl benzoate) are widely used as emollients and solvents due to their lipophilic nature . Substituted benzoates like isopropyl 3-hydroxybenzoate or 4-amino-2-hydroxybenzoate are employed in drug synthesis (e.g., as intermediates for anti-inflammatory or antimicrobial agents) .

- Stability and Reactivity: Amide-containing benzoates (e.g., benzoylamino derivatives) are less prone to hydrolysis than ester-only analogs under acidic/basic conditions, as observed in related compounds . Isopropyl esters generally exhibit higher thermal stability than methyl or ethyl esters due to increased steric protection of the ester bond .

Key Insights :

- The benzoylamino group may reduce acute toxicity compared to unsubstituted benzoates (e.g., methyl benzoate) due to decreased volatility and metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.